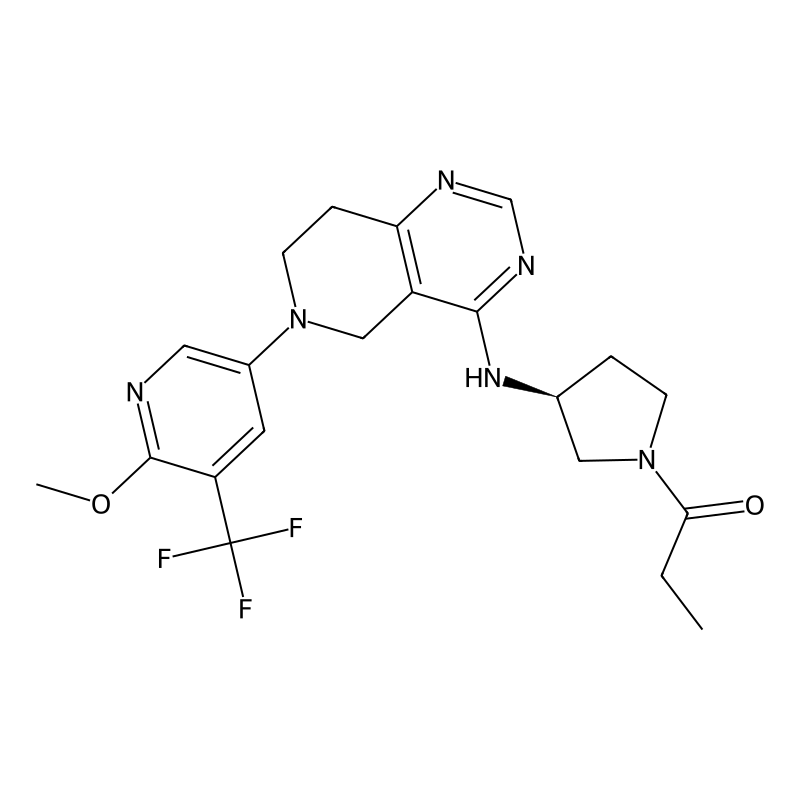

Leniolisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Leniolisib (CAS 1354690-24-6) is an orally bioavailable, highly selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Structurally distinct from first-generation PI3K inhibitors, it utilizes a unique non-propeller conformation to bind the active site, avoiding the broader kinome disruption seen in earlier analogs [1]. As a BCS Class 2 compound with steep pH-dependent solubility, it is primarily procured for in vivo disease modeling of Activated PI3K Delta Syndrome (APDS) and high-precision in vitro immunological assays where isolating p110δ signaling from off-target PI3Kγ inhibition is critical for data integrity [2].

References

- [1] Hoegenauer, K., et al. 'Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors.' ACS Medicinal Chemistry Letters, 8(9), 975-980 (2017).

- [2] Cant, A. J., et al. 'PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond.' The Journal of Allergy and Clinical Immunology: In Practice, 12(1), 69-78 (2024).

Substituting Leniolisib with legacy PI3Kδ inhibitors like idelalisib or dual PI3Kδ/γ inhibitors like duvelisib introduces confounding variables in precision immunological workflows. Older analogs rely on a propeller-shaped conformation that forcefully wedges into the specificity pocket, leading to off-target inhibition of the PI3Kγ isoform and subsequent severe immune-mediated toxicities (e.g., hepatotoxicity and colitis) that frequently force the premature termination of long-term in vivo models [1]. Furthermore, generic pan-PI3K inhibitors fail to isolate δ-isoform signaling pathways entirely, making them unsuitable for targeted B-cell and T-cell proliferation studies where specific p110δ pathway hyperactivation must be modulated without disrupting broader cellular homeostasis.

Superior Isoform Selectivity for PI3Kδ over PI3Kγ

Leniolisib demonstrates exceptional selectivity for PI3Kδ over PI3Kγ, a critical differentiator for isolating specific immunological pathways. In cell-free biochemical assays, Leniolisib exhibits an IC50 of 11 nM for PI3Kδ and >2.2 μM for PI3Kγ, representing a >200-fold selectivity ratio [1]. In contrast, legacy inhibitors like duvelisib act as dual δ/γ inhibitors with an IC50 of 2.5 nM for both isoforms, offering zero selectivity margin. This high selectivity ensures that Leniolisib specifically targets B-cell and T-cell pathways without inadvertently suppressing PI3Kγ-dependent macrophage and neutrophil functions.

| Evidence Dimension | PI3Kγ vs. PI3Kδ Selectivity Ratio |

| Target Compound Data | Leniolisib: >200-fold selectivity (PI3Kδ IC50 = 11 nM; PI3Kγ IC50 > 2.2 μM) |

| Comparator Or Baseline | Duvelisib: 1-fold selectivity (Dual inhibitor, IC50 = 2.5 nM for both) |

| Quantified Difference | >200x improvement in δ/γ selectivity margin |

| Conditions | Cell-free isolated enzyme biochemical assays |

Procuring a highly selective δ-isoform inhibitor prevents confounding data from PI3Kγ-mediated innate immune cell suppression during targeted lymphocyte assays.

Non-Propeller Binding Conformation Enhances In Vivo Tolerability

Unlike first-generation PI3Kδ inhibitors, Leniolisib utilizes a distinct structural mechanism to achieve target inhibition. Crystallographic data reveals that idelalisib is propeller-shaped and wedges between Met752 and Trp760 to forcefully open the specificity pocket, which correlates with broad off-target kinome disruption [1]. Leniolisib is not propeller-shaped and achieves selectivity by stacking with Trp760 (the 'tryptophan shelf') without opening the pocket. This structural difference translates directly to improved in vivo tolerability; whereas idelalisib models frequently suffer from severe immune-mediated adverse events (colitis, hepatotoxicity) leading to premature study termination, Leniolisib models maintain long-term viability without these specific toxicities.

| Evidence Dimension | Binding conformation and associated off-target toxicity |

| Target Compound Data | Leniolisib: Trp760 stacking ('tryptophan shelf'), avoids severe immune-mediated toxicities |

| Comparator Or Baseline | Idelalisib: Propeller-shaped, wedges Met752/Trp760, induces colitis/hepatotoxicity |

| Quantified Difference | Fundamental shift in binding mechanics eliminating class-typical severe adverse events |

| Conditions | X-ray crystallography (PDB: 5O83) and in vivo APDS models |

Eliminating off-target immune-mediated toxicities is critical for the viability and ethical compliance of long-term in vivo APDS disease models.

pH-Dependent Solubility Profile for Formulation Development

Leniolisib is a BCS Class 2 compound characterized by highly pH-dependent aqueous solubility. It maintains adequate solubility in acidic environments (pH 1.2 to 4) but experiences a sharp decline in solubility at pH ≥ 5 [1]. Consequently, standard neutral aqueous buffers are insufficient for in vivo dosing. Procurement of Leniolisib for animal studies requires specific formulation strategies, such as the use of 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline or a PEG300/Tween-80/Saline mixture, to achieve a clear working solution of ≥ 2.5 mg/mL and prevent free-base precipitation in the gastrointestinal tract.

| Evidence Dimension | Aqueous solubility across pH gradient |

| Target Compound Data | Leniolisib: Soluble at pH 1.2–4; precipitates at pH ≥ 5 |

| Comparator Or Baseline | Standard neutral pH aqueous buffers (pH 7.4) |

| Quantified Difference | Requires specialized excipients (e.g., SBE-β-CD) to maintain ≥ 2.5 mg/mL concentration at neutral pH |

| Conditions | In vivo formulation preparation and pharmacokinetic dosing |

Understanding this steep pH-dependent solubility curve is essential for selecting the correct excipients and avoiding failed in vivo pharmacokinetic studies due to drug precipitation.

In Vivo Modeling of Activated PI3K Delta Syndrome (APDS)

Due to its unique Trp760 stacking mechanism and lack of off-target hepatotoxicity, Leniolisib is the optimal compound for establishing long-term in vivo models of APDS [1]. It allows researchers to study the dose-dependent suppression of p110δ hyperactivation and the normalization of B-cell and T-cell populations without the confounding severe immune-mediated adverse events typical of older PI3Kδ inhibitors.

Isoform-Specific Kinase Panel Benchmarking

With its >200-fold selectivity for PI3Kδ over PI3Kγ, Leniolisib serves as a high-precision benchmark control in comparative kinase screening assays [2]. It is ideal for isolating δ-isoform-specific signaling pathways in complex immune cell co-cultures where inhibiting the γ-isoform would inadvertently alter macrophage or neutrophil behavior.

Excipient Screening for BCS Class 2 Weak Bases

Because Leniolisib exhibits a steep pH-dependent solubility drop-off at pH ≥ 5, it serves as an excellent model compound for pharmaceutical formulation labs testing amorphous solid dispersions (ASDs) or cyclodextrin-based solubilization strategies designed to prevent free-base precipitation in the lower gastrointestinal tract [3].

References

- [1] Cant, A. J., et al. 'PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond.' The Journal of Allergy and Clinical Immunology: In Practice, 12(1), 69-78 (2024).

- [2] Hoegenauer, K., et al. 'Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors.' ACS Medicinal Chemistry Letters, 8(9), 975-980 (2017).

- [3] FDA Center for Drug Evaluation and Research. NDA 217759 (JOENJA) Clinical Pharmacology and Biopharmaceutics Review. (2023).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of activated phosphoinositide 3-kinase delta syndrome (APDS)

Livertox Summary

Drug Classes

Genetic Disorder Agents

Mechanism of Action

Absorption Distribution and Excretion

The mean recovery of total 14C-radioactivity following a single oral dose of 70 mg 14C-leniolisib was 92.5% following 168 hours post-dose. About 67% and 25.5% of the recovered dose were in feces and urine, respectively. Of the recovered dose in urine, 6.32% was in unchanged parent drug form and the predominant drug-related material.

The systemic decay in leniolisib plasma concentration over time is bi-exponential, indicating a distribution delay toward peripheral tissues. The volume of distribution of leniolisib is estimated to be 28.5 L in patients with APDS.

In one study, healthy volunteers received leniolisib single ascending doses up to 400 mg and multiple ascending doses up to 140 mg twice daily for 14 days. Oral drug clearance from plasma (CL/F) was 4 L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human drugs -> Rare disease (orphan)

Dates

2: De Buck S, Kucher K, Hara H, Gray C, Woessner R. CYP3A but not P-gp plays a relevant role in the in vivo intestinal and hepatic clearance of the delta-specific phosphoinositide-3 kinase inhibitor leniolisib. Biopharm Drug Dispos. 2018 Sep;39(8):394-402. doi: 10.1002/bdd.2157. PubMed PMID: 30171694.

3: Chinen J, Cowan MJ. Advances and highlights in primary immunodeficiencies in 2017. J Allergy Clin Immunol. 2018 Oct;142(4):1041-1051. doi: 10.1016/j.jaci.2018.08.016. Epub 2018 Aug 29. PubMed PMID: 30170128; PubMed Central PMCID: PMC6175644.

4: Avery DT, Kane A, Nguyen T, Lau A, Nguyen A, Lenthall H, Payne K, Shi W, Brigden H, French E, Bier J, Hermes JR, Zahra D, Sewell WA, Butt D, Elliott M, Boztug K, Meyts I, Choo S, Hsu P, Wong M, Berglund LJ, Gray P, O'Sullivan M, Cole T, Holland SM, Ma CS, Burkhart C, Corcoran LM, Phan TG, Brink R, Uzel G, Deenick EK, Tangye SG. Germline-activating mutations in PIK3CD compromise B cell development and function. J Exp Med. 2018 Aug 6;215(8):2073-2095. doi: 10.1084/jem.20180010. Epub 2018 Jul 17. PubMed PMID: 30018075; PubMed Central PMCID: PMC6080914.

5: Lozac'h F, Fahrni S, Maria D, Welte C, Bourquin J, Synal HA, Pearson D, Walles M, Camenisch G. Evaluation of cAMS for (14)C microtracer ADME studies: opportunities to change the current drug development paradigm. Bioanalysis. 2018 Mar 1;10(5):321-339. doi: 10.4155/bio-2017-0216. Epub 2018 Feb 16. PubMed PMID: 29451392.

6: Rao VK, Webster S, Dalm VASH, Šedivá A, van Hagen PM, Holland S, Rosenzweig SD, Christ AD, Sloth B, Cabanski M, Joshi AD, de Buck S, Doucet J, Guerini D, Kalis C, Pylvaenaeinen I, Soldermann N, Kashyap A, Uzel G, Lenardo MJ, Patel DD, Lucas CL, Burkhart C. Effective "activated PI3Kδ syndrome"-targeted therapy with the PI3Kδ inhibitor leniolisib. Blood. 2017 Nov 23;130(21):2307-2316. doi: 10.1182/blood-2017-08-801191. Epub 2017 Sep 29. PubMed PMID: 28972011; PubMed Central PMCID: PMC5701526.

7: Hoegenauer K, Soldermann N, Zécri F, Strang RS, Graveleau N, Wolf RM, Cooke NG, Smith AB, Hollingworth GJ, Blanz J, Gutmann S, Rummel G, Littlewood-Evans A, Burkhart C. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Med Chem Lett. 2017 Aug 25;8(9):975-980. doi: 10.1021/acsmedchemlett.7b00293. eCollection 2017 Sep 14. PubMed PMID: 28947947; PubMed Central PMCID: PMC5601375.